molecular formula C25H25NO6 B13748374 Benzoic acid, 3,3'-[[4-(dimethylamino)phenyl]methylene]bis[6-hydroxy-5-methyl- CAS No. 10143-03-0

Benzoic acid, 3,3'-[[4-(dimethylamino)phenyl]methylene]bis[6-hydroxy-5-methyl-

Cat. No.: B13748374
CAS No.: 10143-03-0
M. Wt: 435.5 g/mol
InChI Key: JUJMADKPHJCRMU-UHFFFAOYSA-N
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Description

Benzoic acid, 3,3’-[[4-(dimethylamino)phenyl]methylene]bis[6-hydroxy-5-methyl-] is a complex organic compound with the molecular formula C25H25NO6 and a molecular weight of 435.477 g/mol . This compound is known for its unique structure, which includes a benzoic acid core with multiple functional groups, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3,3’-[[4-(dimethylamino)phenyl]methylene]bis[6-hydroxy-5-methyl-] typically involves multi-step organic reactions. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with 6-hydroxy-5-methylbenzoic acid under acidic conditions . The reaction is often catalyzed by an acid such as hydrochloric acid or sulfuric acid, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3,3’-[[4-(dimethylamino)phenyl]methylene]bis[6-hydroxy-5-methyl-] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

Benzoic acid, 3,3’-[[4-(dimethylamino)phenyl]methylene]bis[6-hydroxy-5-methyl-] has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in chromatographic analysis.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 3,3’-[[4-(dimethylamino)phenyl]methylene]bis[6-hydroxy-5-methyl-] involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its unique structure allows it to bind to various receptors and proteins, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 3,3’-[[4-(dimethylamino)phenyl]methylene]bis[6-hydroxy-5-methyl-] is unique due to its combination of functional groups and its ability to undergo diverse chemical reactions. This makes it a versatile compound in various scientific and industrial applications .

Properties

CAS No.

10143-03-0

Molecular Formula

C25H25NO6

Molecular Weight

435.5 g/mol

IUPAC Name

5-[(3-carboxy-4-hydroxy-5-methylphenyl)-[4-(dimethylamino)phenyl]methyl]-2-hydroxy-3-methylbenzoic acid

InChI

InChI=1S/C25H25NO6/c1-13-9-16(11-19(22(13)27)24(29)30)21(15-5-7-18(8-6-15)26(3)4)17-10-14(2)23(28)20(12-17)25(31)32/h5-12,21,27-28H,1-4H3,(H,29,30)(H,31,32)

InChI Key

JUJMADKPHJCRMU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C(=O)O)C(C2=CC=C(C=C2)N(C)C)C3=CC(=C(C(=C3)C)O)C(=O)O

Origin of Product

United States

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